molecular formula C21H19N3O3S B3468035 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-phenylurea

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-phenylurea

Cat. No. B3468035
M. Wt: 393.5 g/mol
InChI Key: YLBBFFGAQVOFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-phenylurea, commonly known as NSC745887, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated in detail.

Mechanism of Action

NSC745887 exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, many of which are involved in cancer development and progression. By inhibiting HSP90, NSC745887 destabilizes these client proteins, leading to their degradation and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects:
NSC745887 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs. It has also been shown to inhibit the activation of various signaling pathways that are involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway. In addition, NSC745887 has been shown to inhibit the formation of blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

NSC745887 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anti-cancer effects and its mechanism of action has been elucidated in detail. However, there are also limitations to using NSC745887 in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, its potency can vary depending on the cell line and experimental conditions used.

Future Directions

There are several future directions for research on NSC745887. One area of interest is the development of more potent and selective inhibitors of HSP90. Another area of interest is the investigation of NSC745887 in combination with other anti-cancer drugs, as it has been shown to enhance the efficacy of chemotherapy drugs. Finally, there is interest in exploring the potential applications of NSC745887 in other diseases beyond cancer, such as neurodegenerative diseases and infectious diseases.
In conclusion, NSC745887 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential applications in cancer research. Its mechanism of action has been elucidated in detail, and it has been shown to inhibit the growth and metastasis of various cancer cell lines. While there are limitations to using NSC745887 in lab experiments, there are several future directions for research on this compound that hold promise for the development of new anti-cancer drugs and treatments.

Scientific Research Applications

NSC745887 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been demonstrated to enhance the efficacy of chemotherapy drugs such as paclitaxel and doxorubicin. NSC745887 has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastatic process.

properties

IUPAC Name

1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-21(22-17-7-2-1-3-8-17)23-18-10-12-19(13-11-18)28(26,27)24-15-14-16-6-4-5-9-20(16)24/h1-13H,14-15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBBFFGAQVOFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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